1-(6-Tert-butylpyrimidin-4-yl)pyrrolidin-3-ol
Overview
Description
1-(6-Tert-butylpyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group and a pyrrolidinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-tert-butylpyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Pyrrolidinol Moiety: The pyrrolidinol group is attached through nucleophilic substitution or reductive amination.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(6-tert-butylpyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the pyrimidinyl core or the pyrrolidinol moiety.
Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrimidinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Pyrimidinyl ketones or aldehydes.
Reduction Products: Reduced pyrimidinyl derivatives or pyrrolidinol derivatives.
Substitution Products: Substituted pyrimidinyl compounds with various functional groups.
Scientific Research Applications
1-(6-tert-butylpyrimidin-4-yl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of advanced materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-(6-tert-butylpyrimidin-4-yl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(6-tert-butylpyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific structural features. Similar compounds include:
1-(6-tert-butylpyrimidin-4-yl)pyrrolidin-3-amine: This compound differs by having an amine group instead of a hydroxyl group.
6-tert-butylpyrimidin-4-amine: This compound lacks the pyrrolidinol moiety.
4,4'-Tri-tert-butyl-2,2'6',2"-terpyridine: This compound has a different core structure but shares the tert-butyl group.
These compounds have distinct properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(6-tert-butylpyrimidin-4-yl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(2,3)10-6-11(14-8-13-10)15-5-4-9(16)7-15/h6,8-9,16H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGATGPOJDRKPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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